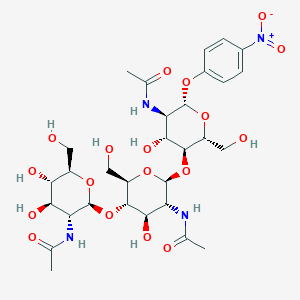
4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is a synthetic compound used primarily as a substrate for the enzymatic study of chitinase and lysozyme. It is a derivative of chitotriose, which is a trisaccharide composed of three N-acetylglucosamine units. The compound is characterized by the presence of a 4-nitrophenyl group, which allows for the chromogenic detection of enzymatic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose typically involves the acetylation of chitotriose followed by the introduction of the 4-nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final step involves the coupling of the acetylated chitotriose with 4-nitrophenol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetylation of chitotriose and coupling with 4-nitrophenol. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity .
化学反応の分析
Types of Reactions
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase and lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol as a chromogenic product .
Common Reagents and Conditions
Hydrolysis: The hydrolysis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is typically carried out in an acidic environment (pH 4.8) at 37°C.
Major Products
科学的研究の応用
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is widely used in scientific research for the study of chitinase and lysozyme activity. Its applications include:
Biochemical Research: Used as a substrate to measure the enzymatic activity of chitinase and lysozyme in various organisms, including bacteria, fungi, plants, and animals.
Medical Research: Employed in the study of diseases involving chitinase activity, such as asthma and inflammatory conditions.
Drug Development: Investigated for its potential in developing drugs targeting chitinase-related pathways, particularly for anti-inflammatory and anti-microbial therapies.
作用機序
The mechanism of action of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose involves its hydrolysis by chitinase or lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol. The release of 4-nitrophenol can be quantitatively measured, providing insights into the enzymatic activity and kinetics .
類似化合物との比較
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is unique due to its specific structure and the presence of the 4-nitrophenyl group, which allows for chromogenic detection. Similar compounds include:
4-Nitrophenyl N-acetyl-b-D-glucosaminide: Used for detecting exochitinase activity.
4-Nitrophenyl N,N’-diacetyl-b-D-chitobioside: Another substrate for chitinase activity detection.
These compounds share similar applications but differ in their specific structures and the types of enzymatic activities they are used to study.
特性
分子式 |
C30H44N4O18 |
|---|---|
分子量 |
748.7 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29+,30+/m1/s1 |
InChIキー |
UWYYAJFSFHIFNY-WPSUWJFCSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
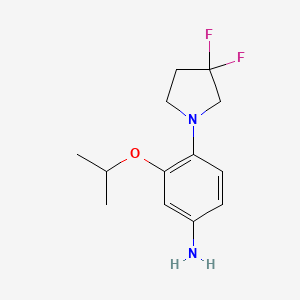
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
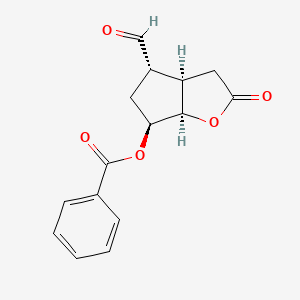

![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
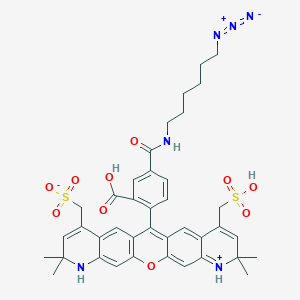
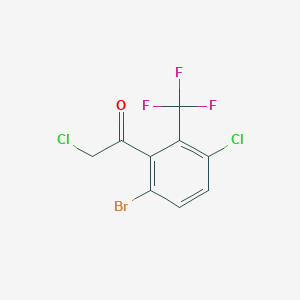
![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)
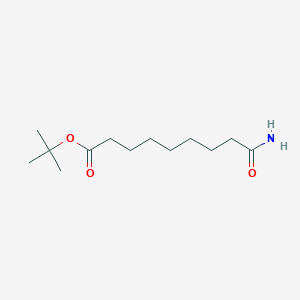
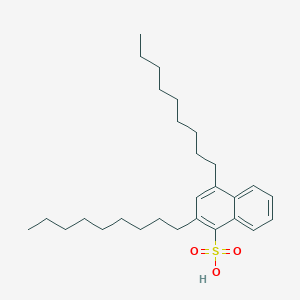
![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
